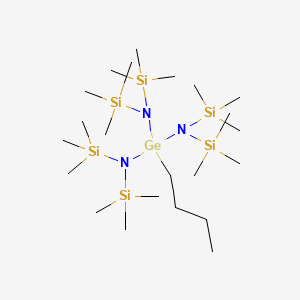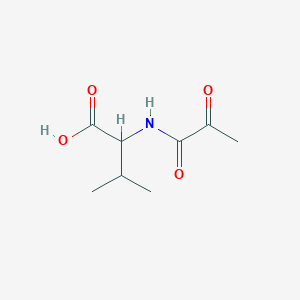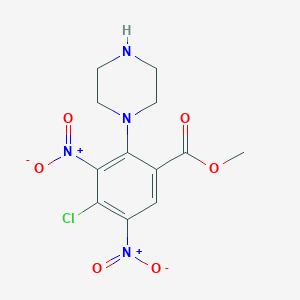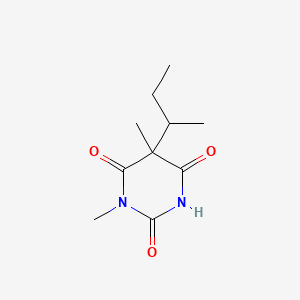![molecular formula C13H14O3S B14178565 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-58-7](/img/structure/B14178565.png)
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: is an organic compound that features a benzene ring substituted with an ethyl group, a furan-2-ylmethylsulfanyl group, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-ylmethylsulfanyl group: This can be done by reacting furan-2-carbaldehyde with a thiol compound under suitable conditions to form the furan-2-ylmethylsulfanyl intermediate.
Substitution on the benzene ring: The furan-2-ylmethylsulfanyl intermediate is then reacted with a benzene derivative that has an ethyl group and two hydroxyl groups at the desired positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan-2-ylmethylsulfanyl group can interact with biological macromolecules through sulfur-based interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can be compared with other similar compounds such as:
2-Ethyl-5-methylfuran: Similar furan ring structure but lacks the benzene ring and hydroxyl groups.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Contains a furanone ring with hydroxyl and ethyl groups but lacks the benzene ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Features a furan ring and a pentenone structure but lacks the benzene ring and hydroxyl groups.
The uniqueness of This compound lies in its combination of a benzene ring with hydroxyl groups and a furan-2-ylmethylsulfanyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
923267-58-7 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
5-ethyl-3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H14O3S/c1-2-9-6-11(14)13(15)12(7-9)17-8-10-4-3-5-16-10/h3-7,14-15H,2,8H2,1H3 |
Clé InChI |
ZNCDHDKBARIKIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)


![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)

![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)

![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)

![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
